N1-(4-(dimethylamino)phenethyl)-N2-(2-ethylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N1-(4-(dimethylamino)phenethyl)-N2-(2-ethylphenyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis of related compounds with dimethylamino groups and their applications in various fields such as antitumor activity and protein sequence analysis are discussed .
Synthesis Analysis
The synthesis of compounds with dimethylamino groups is a topic of interest in the field of medicinal chemistry. For example, the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate was developed to improve peptide sequence analysis . Similarly, a series of N-(2-phenethyl)cinnamides, which may share structural similarities with the compound , was synthesized and assayed for biological activity . These studies suggest that the synthesis of such compounds involves careful selection of reagents and reaction conditions to achieve the desired selectivity and potency.
Molecular Structure Analysis
The molecular structure of compounds containing dimethylamino groups can be complex and is often studied using techniques such as X-ray crystallography and molecular mechanics calculations. For instance, the molecular structures of N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide were determined by X-ray crystallography, revealing an intramolecular hydrogen bond . This suggests that the compound "this compound" may also exhibit interesting structural features that could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactions involving compounds with dimethylamino groups can be quite specific and are often designed to achieve a particular biological effect. For example, the reaction of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate with amino acids to form thiohydantoins is used for peptide sequencing . The chemical behavior of "this compound" would likely be influenced by the presence of the dimethylamino group and the oxalamide moiety, which could participate in various chemical interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with dimethylamino groups can be quite distinctive. For example, the molecular complex formed by 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline is characterized by hydrogen bonding and π-π* interactions . Additionally, the supramolecular networks formed by N,N'-bis(4-pyridylmethyl)oxalamide demonstrate the importance of hydrogen bonding in determining the physical properties of such compounds . These findings suggest that "this compound" would also have unique physical and chemical properties that could be explored through experimental studies.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-ethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-4-16-7-5-6-8-18(16)22-20(25)19(24)21-14-13-15-9-11-17(12-10-15)23(2)3/h5-12H,4,13-14H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKYYKHKTXPUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.